molecular formula C5H6B2F6K2 B8143377 Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide

Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide

Cat. No.: B8143377
M. Wt: 279.91 g/mol
InChI Key: FPQSUHJWFRPHIS-UHFFFAOYSA-N
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Description

Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[111]pentan-1-yl]boranuide is a complex organoboron compound It is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds. The potassium salt is then formed by the addition of potassium fluoride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can yield borohydrides.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroboranuidyl groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atoms with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can be exploited in catalysis and drug design. The rigidity of the bicyclo[1.1.1]pentane structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: Another boron-containing compound with similar reactivity.

    Bicyclo[1.1.1]pentane derivatives: Compounds with the same core structure but different substituents.

Uniqueness

Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the combination of the trifluoroboranuidyl groups and the bicyclo[1.1.1]pentane structure, which imparts both stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dipotassium;trifluoro-(3-trifluoroboranuidyl-1-bicyclo[1.1.1]pentanyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6B2F6.2K/c8-6(9,10)4-1-5(2-4,3-4)7(11,12)13;;/h1-3H2;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSUHJWFRPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)(C2)[B-](F)(F)F)(F)(F)F.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6B2F6K2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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